molecular formula C20H18N2O B149483 4-(Pyren-1-yl)butanehydrazide CAS No. 55486-13-0

4-(Pyren-1-yl)butanehydrazide

Cat. No.: B149483
CAS No.: 55486-13-0
M. Wt: 302.4 g/mol
InChI Key: SOPPDVMSOKMZOC-UHFFFAOYSA-N
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Description

4-(Pyren-1-yl)butanehydrazide is an organic compound with the molecular formula C20H18N2O and a molecular weight of 302.4 g/mol. It is known for its use as a fluorescent labeling reagent for carbonyl compounds such as aldehydes and ketones. This compound is also utilized as a fluorescent probe for the detection of N-acetylated or N-formylated proteins through the transfer of the acyl group to the fluorescent hydrazide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyren-1-yl)butanehydrazide typically involves the amidation reaction between an oxidized carbon nano-onion and 4-(pyren-4-yl)butanehydrazide . The reaction conditions often include the use of Raman and Fourier transform infrared spectroscopy methods to confirm the covalent functionalization . Additionally, thermal gravimetric analysis is used to estimate the percentage or number of groups in the outer shell .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar amidation reactions and functionalization techniques as described in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

4-(Pyren-1-yl)butanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazide group.

    Substitution: The hydrazide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid or sulfuric acid for oxidation . Amidation reactions typically involve the use of oxidized carbon nano-onions and 4-(pyren-4-yl)butanehydrazide .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in different applications such as fluorescent probes and labeling reagents .

Scientific Research Applications

4-(Pyren-1-yl)butanehydrazide has several scientific research applications:

    Chemistry: Used as a fluorescent labeling reagent for carbonyl compounds.

    Biology: Acts as a fluorescent probe for detecting N-acetylated or N-formylated proteins.

    Industry: Utilized in the functionalization of carbon nano-onions for supercapacitor applications.

Mechanism of Action

The mechanism of action of 4-(Pyren-1-yl)butanehydrazide involves the transfer of the acyl group to the fluorescent hydrazide, which allows for the detection of specific proteins . The molecular targets include carbonyl compounds such as aldehydes and ketones. The pathways involved in its action are primarily related to its fluorescent properties and ability to form stable covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyren-4-yl)butanehydrazide: Similar in structure but differs in the position of the pyrene moiety.

    N-(pyren-1-yl)picolinamide: Another pyrene derivative used in different applications.

Uniqueness

4-(Pyren-1-yl)butanehydrazide is unique due to its specific fluorescent properties and its ability to act as a labeling reagent for carbonyl compounds. Its application in the functionalization of carbon nano-onions for supercapacitor applications also sets it apart from other similar compounds .

Properties

IUPAC Name

4-pyren-1-ylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPDVMSOKMZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204064
Record name Pyrenebutyrylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55486-13-0
Record name Pyrenebutyrylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenebutyrylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55486-13-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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